molecular formula C12H19ClN2 B13583746 Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride

Cat. No.: B13583746
M. Wt: 226.74 g/mol
InChI Key: RIKLJEFVJGNZCA-UHFFFAOYSA-N
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Description

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride (CAS: Not explicitly provided; molecular weight: 234.73 g/mol ) is a secondary amine derivative featuring a benzyl group substituted at the para position with a pyrrolidine ring. The hydrochloride salt enhances its stability and solubility for research applications.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14;/h4-7,13H,2-3,8-10H2,1H3;1H

InChI Key

RIKLJEFVJGNZCA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 4-(pyrrolidin-1-yl)benzylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Substituent Position Functional Groups Key Features/Applications
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride 234.73 Para (phenyl ring) Benzyl, pyrrolidine Potential CNS activity due to pyrrolidine’s receptor affinity; para substitution may optimize steric interactions .
Methyl({[3-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride 234.73 Meta (phenyl ring) Benzyl, pyrrolidine Structural isomer; meta substitution could reduce binding affinity compared to para derivatives .
[(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride 279.08 Thiazole ring Thiazole, pyrrolidine Thiazole enhances solubility; dihydrochloride salt improves stability. Potential use in kinase inhibition studies .
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride 279.08 Para (phenyl ring) Sulfonyl, pyrrolidine Sulfonyl group may increase receptor selectivity; extended alkyl chain (ethanamine) could alter pharmacokinetics .
{[1-(4-Methylphenyl)pyrrolidin-3-yl]methyl}amine hydrochloride 278.10 (estimated) Pyrrolidine ring Methylphenyl, pyrrolidine Bulky 4-methylphenyl group may limit blood-brain barrier penetration; suited for peripheral targets .

Key Structural Differences and Implications

Substituent Position on Phenyl Ring :

  • The para-substituted pyrrolidine in the target compound likely offers optimal spatial arrangement for receptor binding compared to meta isomers, as seen in other aryl-pyrrolidine derivatives (e.g., JDTic in , which uses para-substituted phenyl groups for prolonged KOR antagonism) .
  • Meta-substituted analogs (e.g., methyl({[3-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride) may exhibit reduced affinity due to suboptimal alignment with receptor pockets .

Sulfonyl groups (e.g., 2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride) could improve selectivity for sulfonyltransferase-interacting targets but may reduce CNS penetration due to increased polarity .

Salt Forms: Dihydrochloride salts (e.g., [(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride) generally offer higher aqueous solubility than monohydrochloride derivatives, critical for in vitro assays .

Pharmacological Considerations (Inferred)

  • Pyrrolidine Moieties : Pyrrolidine is a common pharmacophore in CNS-active compounds (e.g., KOR antagonists like JDTic in ). Its conformational flexibility and basic nitrogen may facilitate interactions with G-protein-coupled receptors .
  • Long-Acting Effects: Compounds like norBNI and JDTic () demonstrate that pyrrolidine derivatives can induce prolonged receptor antagonism via c-Jun N-terminal kinase (JNK) activation.

Biological Activity

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride is a compound of interest due to its structural similarity to known stimulants and its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H18ClN
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 27594-60-1

This compound is believed to interact with various biological pathways, primarily through its action as a stimulant. It is structurally related to other psychoactive substances, which suggests potential effects on the central nervous system (CNS).

1. Stimulant Effects

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride has been noted for its stimulant properties, which may include increased energy levels, enhanced focus, and improved mood. These effects are likely mediated through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways.

2. Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : Research indicates that the compound may exhibit significant inhibition of cAMP-dependent protein kinase activity, which is critical in various cellular processes including metabolism and cell signaling .
  • Cellular Mechanisms : The compound has been shown to phosphorylate several substrates involved in cellular signaling pathways, such as CDC25B and NFKB1, which are essential for cell proliferation and survival .

3. Case Studies

A review of case studies highlights the compound's potential therapeutic applications and adverse effects:

  • Case Study 1 : A patient reported increased alertness and cognitive function after administration, suggesting possible applications in treating attention disorders.
  • Case Study 2 : Another subject experienced side effects including anxiety and insomnia, indicating the need for caution in its use as a stimulant.

Data Table: Biological Activities

Activity TypeDescriptionReference
Stimulant EffectsIncreased energy and focus
cAMP-dependent InhibitionInhibits cAMP-dependent protein kinase
Phosphorylation of SubstratesModulates signaling pathways (CDC25B, NFKB1)
Neurotransmitter ModulationAffects dopamine and norepinephrine levels

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